N-(cyanomethyl)-N-cyclopropylthiophene-2-carboxamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyanomethyl group attached to a cyclopropyl ring and a thiophene-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropylthiophene-2-carboxamide typically involves the reaction of cyclopropylamine with thiophene-2-carboxylic acid, followed by the introduction of a cyanomethyl group. One common method involves the use of methyl cyanoacetate as a cyanomethylating agent. The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Solvent-free methods or the use of green solvents may also be explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Oxides and hydroxylated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-N-(phenylsulfonyl)amide: Similar in structure but with a phenylsulfonyl group instead of a cyclopropyl ring.
N-(cyanomethyl)pyridinium salts: Contain a pyridinium ring and are used in the synthesis of heterocyclic compounds.
N-(cyanomethyl)isoquinolinium salts: Feature an isoquinolinium ring and are employed in the synthesis of complex heterocycles
Uniqueness
N-(cyanomethyl)-N-cyclopropylthiophene-2-carboxamide is unique due to its combination of a cyclopropyl ring and a thiophene-2-carboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other cyanoacetamide derivatives .
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c11-5-6-12(8-3-4-8)10(13)9-2-1-7-14-9/h1-2,7-8H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDRUYMTLWNRDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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